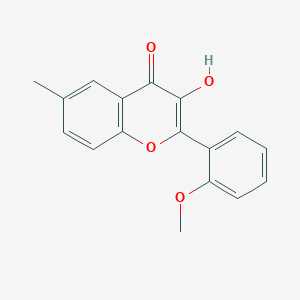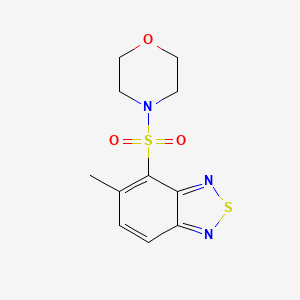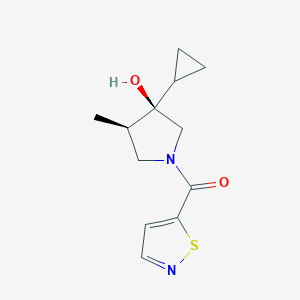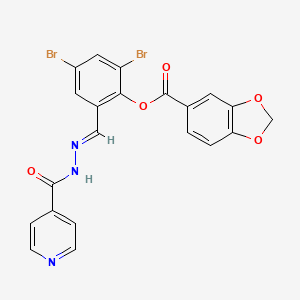
3-hydroxy-2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromone derivatives, such as 3-hydroxy-2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one, typically involves strategies like the Knoevenagel reaction, which allows for the formation of carbon-carbon double bonds under mild conditions. For example, compounds similar to the one have been synthesized using variations of this reaction, indicating its utility in creating complex chromone structures from simpler precursors (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Molecular Structure Analysis
The molecular structure of chromone derivatives is typically characterized using techniques such as X-ray crystallography. These analyses reveal that these compounds often crystallize in the monoclinic system and can show diverse crystal packing arrangements due to different substituent effects. The specific arrangement and bonding patterns provide insight into the compound's reactivity and physical properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromone derivatives undergo various chemical reactions, including cyclocondensation, which is crucial for the synthesis of heterocyclic compounds. These reactions allow for the introduction of diverse functional groups, expanding the chemical space and potential applications of these molecules (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Physical Properties Analysis
The physical properties of chromone derivatives, such as solubility and melting points, are significantly influenced by their specific chemical structures. The presence of hydroxy and methoxy groups, for instance, can affect the compound's hydrogen bonding potential and polarity, leading to varied solubility in different solvents. These properties are crucial for determining the compound's suitability for different applications and studies (Pimenova, Krasnych, Goun, & Miles, 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of chromone derivatives, are governed by their molecular structure. The electron distribution within the chromone core and the presence of substituents like methoxy or hydroxy groups can influence the compound's acidity, basicity, and reactivity towards nucleophilic and electrophilic agents. Understanding these properties is essential for exploiting the compound's potential in synthetic and medicinal chemistry contexts (Bam & Chalifoux, 2018).
科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
Tectorigenin monohydrate, an isoflavone derived from Belamcanda chinensis, showcases antimicrobial and anti-inflammatory effects. The structure of this compound is closely related to "3-hydroxy-2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one", indicating its potential for similar applications. Its molecular arrangement facilitates interactions with microbial cells and inflammatory mediators (Liu, Ma, Gao, & Wu, 2008).
Synthesis of New Derivatives with Antibacterial Activity
Research on synthesizing new derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , has led to compounds demonstrating significant antibacterial activity against common bacterial strains. These findings suggest that modifications to the core structure can enhance its antibacterial efficacy (Behrami & Dobroshi, 2019).
Advancements in Organic Dyes and Photovoltaic Properties
The compound's structural relatives have been explored as organic dyes for dye-sensitized solar cells, indicating its potential in renewable energy technologies. These studies highlight the compound's role in improving photoelectric conversion efficiency through structural modifications, making it a candidate for further exploration in photovoltaic applications (Gad, Kamar, & Mousa, 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of polystyrene-supported catalysts utilizing derivatives of this compound for Michael additions underline its importance in organic chemistry. These catalysts facilitate the synthesis of medically relevant compounds, showcasing the compound's utility in drug synthesis and organic reactions (Alonzi et al., 2014).
Phototransformation Studies
Phototransformation studies involving chromen-4-ones similar to "3-hydroxy-2-(2-methoxyphenyl)-6-methyl-4H-chromen-4-one" reveal unique regioselective photocyclisation and dealkoxylation reactions. These reactions contribute to the understanding of photochemical processes and the development of photoresponsive materials (Khanna, Dalal, Kumar, & Kamboj, 2015).
特性
IUPAC Name |
3-hydroxy-2-(2-methoxyphenyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-7-8-14-12(9-10)15(18)16(19)17(21-14)11-5-3-4-6-13(11)20-2/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJVTBICFLXJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-(2-methoxyphenyl)-6-methylchromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5535609.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5535614.png)


![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5535661.png)
![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5535682.png)
![2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5535683.png)
![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)
![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)